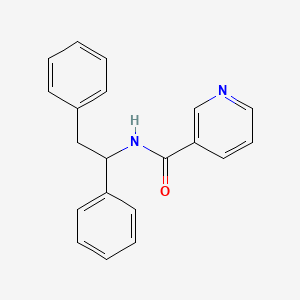

N-(1,2-Diphenylethyl)nicotinamide

Descripción general

Descripción

Estos compuestos contienen una porción de 1,2-difeniletileno y se derivan del bloque de construcción de esqueleto de fenilpropeno común . La nicofetamida se utiliza principalmente como un fármaco antiespasmódico para tratar los espasmos intestinales, la menstruación dolorosa con espasmos uterinos, el pilorospasmo, el vómito habitual y otros espasmos del músculo liso .

Métodos De Preparación

La síntesis de nicofetamida implica la reacción de 3-piridinocarboxamida con 1,2-difeniletilamina. La reacción generalmente ocurre en presencia de un solvente adecuado como el etanol, y el producto se obtiene como agujas con un punto de fusión de 159 °C . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

La nicofetamida experimenta varias reacciones químicas, que incluyen:

Oxidación: La nicofetamida se puede oxidar para formar los N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la nicofetamida en sus derivados de amina correspondientes.

Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en los anillos aromáticos de la nicofetamida, lo que lleva a la formación de varios derivados sustituidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y electrófilos para reacciones de sustitución. Los productos principales formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Neurological Disorders

N-(1,2-Diphenylethyl)nicotinamide has been studied for its potential neuroprotective effects. Research indicates that compounds related to nicotinamide can enhance cellular resistance to stress and may play a role in neurodegenerative diseases. The modulation of nicotinamide adenine dinucleotide (NAD) levels is crucial in maintaining neuronal health, as NAD is essential for ATP production and DNA repair mechanisms .

2. Cancer Research

3. Metabolic Disorders

Research has highlighted the role of nicotinamide derivatives in metabolic regulation. This compound may influence metabolic pathways by modulating NAD levels, thereby impacting insulin sensitivity and glucose metabolism. This suggests potential applications in treating conditions such as type 2 diabetes .

Cosmetic Applications

The compound is also being explored for its use in cosmetic formulations due to its skin benefits. Niacinamide (a form of vitamin B3) is known for its ability to improve skin barrier function, enhance hydration, and reduce the appearance of fine lines and wrinkles. This compound can be incorporated into topical products to leverage these benefits while potentially minimizing adverse interactions with other ingredients .

Case Studies

Mecanismo De Acción

El mecanismo de acción de la nicofetamida implica su interacción con los tejidos del músculo liso, lo que lleva a la relajación y el alivio de los espasmos. Los objetivos moleculares y las vías exactas no se comprenden completamente, pero se cree que involucran la modulación de los canales de iones de calcio y la inhibición de las contracciones inducidas por acetilcolina .

Comparación Con Compuestos Similares

La nicofetamida es similar a otros compuestos de la clase estilbeno, como:

Ácido Nicotínico: Otra forma de vitamina B3, utilizada para tratar la deficiencia de niacina y afecciones relacionadas.

La nicofetamida es única en sus propiedades antiespasmódicas específicas y su uso en el tratamiento de los espasmos del músculo liso, lo que la distingue de otros derivados del estilbeno.

Actividad Biológica

N-(1,2-Diphenylethyl)nicotinamide (DPN) is a compound of notable interest in medicinal chemistry due to its structural properties and potential biological activities. This article delves into the biological activity of DPN, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

DPN is a derivative of nicotinamide characterized by the presence of a diphenylethyl moiety. Its chemical structure can be represented as follows:

This structure allows for various interactions with biological macromolecules, influencing its activity in different biological systems.

The biological activity of DPN is primarily attributed to its role in modulating enzymatic pathways and cellular processes. Key mechanisms include:

- Inhibition of Enzymes : DPN has been shown to inhibit enzymes involved in metabolic pathways, particularly those related to NAD(H) biosynthesis. This inhibition can affect cellular energy metabolism and stress responses .

- Neuroprotective Effects : Research indicates that DPN exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It may enhance neuronal survival by modulating oxidative stress and apoptosis pathways.

- Anti-inflammatory Activity : DPN has demonstrated anti-inflammatory effects, which could be advantageous in conditions characterized by chronic inflammation.

1. Neuroprotective Properties

Several studies have explored the neuroprotective effects of DPN. For instance, in vitro experiments have shown that DPN can protect neuronal cells from oxidative stress-induced damage. This protection is likely mediated through the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS).

2. Anti-inflammatory Effects

DPN's anti-inflammatory properties have been evaluated in various models. In animal studies, DPN administration resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

3. Antioxidant Activity

DPN has also been found to exhibit significant antioxidant activity. It can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, contributing to cellular protection against oxidative damage.

Case Studies

Case Study 1: Neurodegenerative Disease Model

In a recent study involving a neurodegenerative disease model, DPN was administered to assess its effects on cognitive function and neuronal integrity. Results indicated that DPN treatment significantly improved cognitive performance and reduced neuronal loss compared to control groups .

Case Study 2: Inflammatory Response

Another study focused on the inflammatory response in a murine model of arthritis. Mice treated with DPN showed reduced swelling and joint damage alongside lower levels of inflammatory markers compared to untreated controls .

Table 1: Summary of Biological Activities of DPN

Propiedades

IUPAC Name |

N-(1,2-diphenylethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c23-20(18-12-7-13-21-15-18)22-19(17-10-5-2-6-11-17)14-16-8-3-1-4-9-16/h1-13,15,19H,14H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWODOIKZDGJOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870607 | |

| Record name | N-(1,2-Diphenylethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-06-0 | |

| Record name | Nicofetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,2-Diphenylethyl)nicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicofetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(1,2-Diphenylethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,2-diphenylethyl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOFETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9882JU353F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.